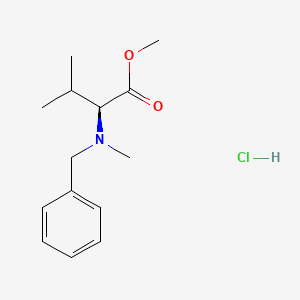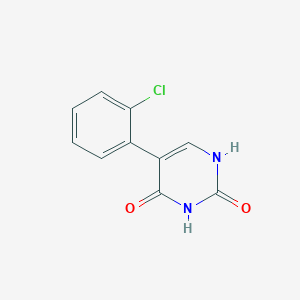
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl group, and a phenylalanine derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Mecanismo De Acción
Target of Action
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate is a complex compound that is used in various chemical reactions. Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis, where they serve as a protective group for the amino group .
Mode of Action
The Boc group in the compound acts as a protective group for the amino group during peptide synthesis . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed by using certain reagents such as oxalyl chloride in methanol, which results in the selective deprotection of the N-Boc group .
Biochemical Pathways
Compounds with the boc group are often involved in peptide synthesis, which is a crucial process in the production of proteins and other biological molecules .
Result of Action
The result of the action of this compound is the successful synthesis of peptides when used as a protective group for the amino group . The removal of the Boc group results in the exposure of the amino group, which can then participate in peptide bond formation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved under room temperature conditions for 1–4 h with yields up to 90% . Therefore, factors such as temperature and reaction time can significantly influence the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate typically involves the protection of the amine group of phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethyl iodide or a similar reagent. The final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate undergoes various types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-serine methyl ester
- N-(tert-Butoxycarbonyl)-glycine methyl ester
- N-(tert-Butoxycarbonyl)-L-arginine methyl ester
Uniqueness
Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .
Propiedades
IUPAC Name |
methyl (2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-13(2,3)23-12(21)19-14(11(20)22-4,15(16,17)18)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,19,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVPXEUXBZWUNC-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@](C1=CC=CC=C1)(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![METHYL N-[(BENZYLOXY)CARBONYL]-3,3,3,-TRIFLUORO-2-(2-FURYL)ALANINATE](/img/structure/B6328246.png)








